Bis(4-methylphenyl)methanamine
Description
Contextual Significance of Substituted Methanamines in Chemical Research
Substituted methanamines, particularly those bearing aryl groups, represent a crucial class of compounds in modern chemical research. These molecules are not merely synthetic targets but are also fundamental building blocks and intermediates in the synthesis of a vast array of more complex molecules. chemrxiv.orgrsc.org Chiral amines, a subset of this class, are indispensable as chiral auxiliaries, ligands for asymmetric catalysis, and components in the preparation of pharmaceuticals and natural products. nih.gov The structural motif of a nitrogen atom linked to a methylene (B1212753) bridge, which is in turn connected to other functional groups, provides a versatile scaffold for constructing molecular diversity. The development of efficient and sustainable methods for synthesizing amines, including N-methylated amines, is a continuous focus of research, driven by their wide application in fine chemicals, agrochemicals, and dyes. chemrxiv.orgrsc.org
Diarylmethanamines, a specific category of substituted methanamines, are prevalent structural units in many biologically active compounds and pharmaceutical agents. sioc-journal.cnorganic-chemistry.org Their synthesis and derivatization are therefore of considerable importance. Research has been directed towards developing novel synthetic routes, such as transition-metal-free coupling reactions, to access these valuable structures efficiently. sioc-journal.cn
Evolution of Research Trajectories for Aryl-Substituted Amines
The field of aryl-substituted amine synthesis has undergone significant evolution, moving from classical methods to highly sophisticated catalytic systems. Historically, the synthesis of arylamines often involved harsh conditions and stoichiometric reagents, which limited functional group tolerance and generated substantial waste. rsc.org The advent of transition-metal-catalyzed cross-coupling reactions, particularly those developed in the last few decades, revolutionized the construction of carbon-nitrogen bonds. acs.org
Palladium-catalyzed amination reactions, for instance, offer broad substrate scope and high selectivity for the monoarylation of amines. acs.org More recently, research has focused on utilizing more abundant and cost-effective first-row transition metals like nickel and copper. acs.orgacs.org Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for forming aryl-alkyl bonds, even with challenging substrates like aryl chlorides. acs.orgacs.org Furthermore, the development of photocatalysis and synthetic electrochemistry has introduced more sustainable and straightforward methods for generating aryl radicals, which are key intermediates in many arylation reactions. rsc.org These modern approaches continue to expand the toolkit available to synthetic chemists, enabling the construction of complex aryl-substituted amines with greater efficiency and control. marquette.edu
Scope of Academic Inquiry into Bis(4-methylphenyl)methanamine
Academic inquiry into this compound has primarily centered on its synthesis and its role as a precursor or building block for other complex molecules. While it is a known compound, extensive studies detailing a wide range of its applications are not broadly published; instead, it often appears in the context of developing synthetic methodologies for related structures.
The compound is structurally defined by a central methanamine core attached to two para-tolyl (4-methylphenyl) groups. Its chemical properties are derived from this unique arrangement.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 55095-22-2 chemspider.comsigmaaldrich.com |
| Molecular Formula | C₁₅H₁₇N chemspider.comsigmaaldrich.com |
| Molecular Weight | 211.306 g/mol lookchem.com |
| Predicted Boiling Point | 339.5 ± 11.0 °C lookchem.com |
| Predicted Density | 1.026 ± 0.06 g/cm³ lookchem.com |
| Predicted pKa | 8.74 ± 0.10 lookchem.com |
This data is based on predicted values from chemical databases and may not be experimentally verified.
Research involving related structures provides insight into the potential synthetic utility of this compound. For example, diarylmethanamines are used as starting materials for preparing 2-azaallyl anions, which are valuable intermediates in the palladium-catalyzed asymmetric arylation to form α-branched benzylamines. nih.gov The synthesis of diarylmethanamines can be achieved through various methods, including transition-metal-free double-insertive coupling of isocyanides with arylboronic acids. sioc-journal.cn
While specific catalytic applications for this compound are not widely documented, its structural analogs are used in the synthesis of more complex chemical entities. For instance, related diarylmethane structures are synthesized via palladium-catalyzed cross-coupling reactions of benzylic carbonates with arylboronic acids. organic-chemistry.org The investigation of compounds like this compound contributes to the broader understanding of diarylmethane and diarylmethanamine chemistry, which is crucial for the development of new synthetic methods and molecules.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bis(4-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N/c1-11-3-7-13(8-4-11)15(16)14-9-5-12(2)6-10-14/h3-10,15H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPMUIHLWYUKCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=C(C=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70370106 | |
| Record name | Bis(4-methylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55095-22-2 | |
| Record name | 4-Methyl-α-(4-methylphenyl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55095-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(4-methylphenyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70370106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Bis 4 Methylphenyl Methanamine
Established Synthetic Routes
Traditional methods for the synthesis of Bis(4-methylphenyl)methanamine rely on well-established organic reactions. These protocols are widely understood and have been optimized over time for efficiency and yield.
Reductive Amination Protocols
Reductive amination stands as a cornerstone for the synthesis of amines from carbonyl compounds. organicreactions.org This one-pot reaction involves the condensation of a ketone or aldehyde with an amine, followed by the in-situ reduction of the resulting imine intermediate.
In the context of this compound synthesis, the precursor is 4,4'-dimethylbenzophenone (B146755), also known as di-p-tolyl ketone. This ketone reacts with an ammonia (B1221849) source, such as ammonium (B1175870) formate (B1220265) or ammonia gas, to form the corresponding imine. The subsequent reduction of this imine yields the target primary amine.
A variety of reducing agents can be employed in this process. Sodium borohydride (B1222165) (NaBH₄) is a common choice, although it can also reduce the starting ketone. commonorganicchemistry.com To circumvent this, the reaction can be performed in a stepwise manner, allowing for the complete formation of the imine before the addition of the reducing agent. commonorganicchemistry.com A milder and more selective reducing agent, sodium cyanoborohydride (NaBH₃CN), is often preferred as it selectively reduces the iminium ion intermediate over the ketone, allowing for a more efficient one-pot procedure. chemicalbook.commasterorganicchemistry.com
Table 1: Reductive Amination of 4,4'-Dimethylbenzophenone
| Amine Source | Reducing Agent | Solvent | Conditions | Yield |
| Ammonium Formate | Formic Acid | Formamide | Heat | Moderate to High |
| Ammonia | Sodium Borohydride | Methanol (B129727) | Stepwise addition | Good |
| Ammonia | Sodium Cyanoborohydride | Methanol, pH ~6 | One-pot | High |
Nucleophilic Substitution Reactions in Amine Formation
Another fundamental approach to amine synthesis is through nucleophilic substitution. This method typically involves the reaction of an alkyl halide with an amine nucleophile. For the synthesis of this compound, a suitable substrate would be bis(4-methylphenyl)methyl bromide.
The reaction proceeds via the displacement of the bromide ion by an ammonia source. Due to the secondary nature of the benzylic halide, the reaction can proceed through either an SN1 or SN2 mechanism, depending on the reaction conditions. To favor the formation of the primary amine and minimize over-alkylation to secondary and tertiary amines, a large excess of the ammonia source is typically used. chemguide.co.ukchemguide.co.uk The reaction is often carried out in a sealed tube with a concentrated solution of ammonia in a solvent like ethanol (B145695) under heat. chemguide.co.uk
Table 2: Nucleophilic Substitution for this compound Synthesis
| Substrate | Nucleophile | Solvent | Conditions | Product |
| Bis(4-methylphenyl)methyl bromide | Excess Ammonia | Ethanol | Sealed tube, Heat | This compound |
Organometallic Reagent-Mediated Syntheses
While less common for the direct synthesis of primary amines from ketones, organometallic reagents can be employed in multi-step synthetic sequences. For instance, a Grignard reagent could be used to synthesize the carbon skeleton, followed by functional group transformations to introduce the amine group.
A hypothetical route could involve the reaction of a p-tolyl Grignard reagent (4-methylphenylmagnesium bromide) with a suitable electrophile to construct the bis(4-methylphenyl)methyl framework. Subsequent conversion of a functional group at the central carbon, such as a hydroxyl or halide, to an amine would then be required. However, direct one-step syntheses using organometallic reagents for this specific transformation are not well-documented.
Advanced and Sustainable Synthetic Strategies
Modern synthetic chemistry places a strong emphasis on the development of more efficient, selective, and environmentally friendly methodologies. These advanced strategies are increasingly being applied to the synthesis of amines.
Catalytic Approaches to Amine Synthesis
Catalytic methods offer significant advantages over stoichiometric reactions, including higher efficiency, milder reaction conditions, and reduced waste. The catalytic hydrogenation of the imine intermediate formed from 4,4'-dimethylbenzophenone and ammonia is a prime example.
Various transition metal catalysts, such as those based on iridium, molybdenum, and tungsten, have been investigated for the hydrogenation of imines. nih.govnih.gov These catalysts can operate under hydrogen gas pressure and often require a co-catalyst or specific ligands to achieve high activity and selectivity. Metal-free catalytic hydrogenation using frustrated Lewis pairs, such as tris(perfluorophenyl)borane, has also emerged as a promising alternative. rsc.org
Table 3: Catalytic Hydrogenation of 4,4'-Dimethylbenzophenone Imine
| Catalyst System | Hydrogen Source | Conditions | Key Features |
| Iridium Complexes | H₂ | Mild conditions | Homogeneous catalysis |
| Molybdenum/Tungsten Nitrosyl Hydrides | H₂ | High temperature and pressure | Co-catalytic acid required |
| Tris(perfluorophenyl)borane | H₂ | Moderate conditions | Metal-free catalysis |
Green Chemistry Principles in this compound Preparation
The principles of green chemistry aim to design chemical processes that are more sustainable and environmentally benign. In the context of this compound synthesis, this can be achieved through several approaches.
One key aspect is the use of greener solvents or even solvent-free conditions. Additionally, employing catalytic methods, as discussed above, inherently aligns with green chemistry principles by reducing the amount of reagents and waste generated. The use of renewable starting materials and energy-efficient reaction conditions are also important considerations.
While specific green chemistry protocols for the synthesis of this compound are not extensively reported, general strategies for the green synthesis of amines are applicable. These include the use of biocatalysts, such as enzymes, and the development of one-pot, multi-component reactions that increase atom economy.
Continuous Flow Synthesis Techniques
Continuous flow synthesis, or flow chemistry, represents a significant advancement in the production of chemical compounds, including complex amines like this compound. This methodology moves away from traditional batch processing to a continuous stream of reactants through a reactor, offering numerous advantages in process control and safety. albany.edu
Key benefits of employing continuous flow systems include superior mass and heat transfer, precise control over reaction parameters such as temperature and residence time, and a safer operating environment due to the small volume of reactants at any given moment. albany.edumdpi.com For a multi-step synthesis, flow chemistry allows for the "telescoping" of reactions, where the output from one reactor flows directly into the next, eliminating the need for isolation and purification of intermediates. nih.gov
In the context of synthesizing this compound, likely through a process such as the reductive amination of 4,4'-dimethylbenzophenone, a continuous flow setup would typically involve pumping solutions of the ketone and the aminating agent (e.g., ammonia in a solvent) along with a hydrogen source through a heated packed-bed reactor containing a heterogeneous catalyst. mdpi.com The liquid flow rate is a critical parameter, as it is inversely related to the residence time of the reactants in the catalyst bed. mdpi.com Slower flow rates increase residence time, which can lead to higher conversion rates, but may also impact selectivity if side reactions occur. mdpi.com
Modern flow systems can be highly automated and integrated with process analytical technology (PAT), such as online mass spectrometry (MS) or spectroscopy, for real-time reaction monitoring and optimization. rsc.orgnih.gov This allows for rapid screening of conditions and precise control to maximize the yield and purity of the final product. rsc.org
Table 1: Illustrative Effect of Liquid Flow Rate on a Catalytic Hydrogenation in a Continuous Flow System This table is based on general principles of continuous flow chemistry as described in the literature and does not represent specific experimental data for this compound.
| Liquid Flow Rate (mL·min⁻¹) | Residence Time | Conversion Rate (%) | Product Selectivity (%) |
| 1.25 | Shortest | Lower | High |
| 0.75 | Medium | Medium | High |
| 0.25 | Longest | Highest | Potentially Lower |
Optimization of Synthetic Parameters and Efficiency
The efficiency of synthesizing this compound is highly dependent on the careful optimization of various reaction parameters. For a typical synthesis route like reductive amination, key variables include the choice of reducing agent, catalyst, solvent, temperature, pressure, and the stoichiometry of reactants.
A systematic approach is crucial for optimizing these parameters to maximize yield while minimizing the formation of impurities. For instance, in reductive amination, a common challenge is the formation of tertiary amines through over-alkylation of the desired secondary amine product. masterorganicchemistry.com Strategies to suppress this side reaction include forming the imine intermediate first before introducing the reducing agent or carefully controlling the stoichiometry of the reactants. reddit.com
The choice of reducing agent is critical. While sodium borohydride (NaBH₄) is a common choice, milder reagents like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they can selectively reduce the imine intermediate in the presence of the starting ketone. masterorganicchemistry.comorganic-chemistry.org The reaction's pH can also significantly influence the outcome; mildly acidic conditions (pH 4-5), often achieved by adding acetic acid, can catalyze the formation of the imine intermediate but excessive acidity can deactivate the amine nucleophile. masterorganicchemistry.com
Influence of Solvent Systems on Reaction Outcomes
The solvent is not merely an inert medium but plays a crucial role in the reaction pathway, activity, and selectivity of the synthesis. albany.eduvilniustech.lt A systematic study on the reductive amination of ketones revealed that the nature of the solvent—whether protic, aprotic polar, or aprotic apolar—heavily influences the outcome. albany.eduresearchgate.net
Research has shown that primary amines can be formed through two distinct routes: the hydrogenation of an imine or the hydrogenolysis of a Schiff base adduct. albany.eduvilniustech.lt These pathways can co-exist, and the preferred route is highly dependent on the solvent. albany.eduvilniustech.lt For example, methanol has been identified as a particularly effective solvent for the reductive amination of ketones, as it promotes high rates of imine and Schiff base formation and supports high hydrogenation activity. albany.eduvilniustech.ltresearchgate.net In contrast, reactions in water may not favor the formation of these intermediates, leading to a higher selectivity for the alcohol byproduct instead of the desired amine. albany.eduvilniustech.lt While alcohols are generally effective, caution is warranted as they can sometimes undergo oxidation on the catalyst surface, generating aldehyde or ketone impurities that can lead to undesired byproducts. acsgcipr.org In such cases, alternative solvents like ethyl acetate (B1210297) may be more suitable. acsgcipr.org
Table 2: General Influence of Solvent Class on Reductive Amination Outcomes This table summarizes general findings on solvent effects in reductive amination. albany.eduvilniustech.ltresearchgate.net
| Solvent Class | Example Solvents | General Effect on Reductive Amination |
| Protic | Methanol, Ethanol | Generally high rates of imine/Schiff base formation and high hydrogenation activity. albany.eduvilniustech.lt |
| Aprotic Polar | Dioxane, Tetrahydrofuran (THF) | Moderate activity; both reaction pathways (imine/Schiff base) are viable. albany.edu |
| Aprotic Apolar | Cyclohexane, Toluene | Lower activity compared to polar solvents. albany.edu |
| Aqueous | Water | Low formation of imine/Schiff base intermediates, high selectivity towards alcohol byproduct. albany.edu |
Ligand Design in Catalytic Synthesis of Aryl Amines
In catalytic routes to synthesizing aryl amines, such as palladium-catalyzed C-N cross-coupling reactions or hydroaminoalkylation, the design of the ligand that coordinates to the metal center is of paramount importance. nih.gov The ligand's steric and electronic properties directly influence the catalyst's activity, selectivity, and stability.
For challenging substrates, such as sterically hindered secondary amines, rational ligand design is key to developing robust and efficient catalyst systems. nih.govmit.edu New generations of ligands, such as highly bulky phosphines, have been designed to promote the desired C-N bond formation while suppressing undesired side reactions like β-hydride elimination or the arylation of the alkoxide base used in the reaction. nih.gov
Beyond precious metal catalysts, research has also focused on developing systems based on more earth-abundant metals. For example, titanium-catalyzed hydroaminoalkylation has emerged as an atom-economical method for synthesizing amines. rsc.org In this context, specific urea-based ligands have been developed to enable a titanium catalyst to add secondary amines to alkenes with high regioselectivity. rsc.org The continuous development of novel ligands is crucial for expanding the scope of catalytic amine synthesis, improving efficiency, and creating more sustainable chemical processes.
Advanced Spectroscopic and Structural Characterization of Bis 4 Methylphenyl Methanamine
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei such as ¹H and ¹³C.
Comprehensive ¹H and ¹³C NMR Chemical Shift Assignments
A partial ¹H NMR spectrum for Bis(4-methylphenyl)methanamine, also known as di-p-tolylmethanamine, has been reported in the supplementary information of a research article. chemicalbook.com The data, acquired on a 400 MHz spectrometer in deuterated chloroform (B151607) (CDCl₃), is as follows:
¹H NMR (400 MHz, CDCl₃) δ: 7.25 (d, J = 9.3 Hz, 4H), 7.10 (d, J = 7.8 Hz, 4H), 5.20 (s, 1H). chemicalbook.com
This data accounts for the eight aromatic protons on the two p-tolyl groups and the single methine proton (CH). However, the signals for the two protons of the primary amine (NH₂) and the six protons of the two methyl (CH₃) groups are not included in this partial data set.
A complete and unambiguous assignment of all proton signals would require the full spectrum. Similarly, comprehensive experimental ¹³C NMR data, which would identify the chemical shifts for all unique carbon atoms in the molecule (the methyl, methine, and four distinct aromatic carbons), is not available in the reviewed literature.
Interactive Data Table: Partial ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Provisional Assignment |
| 7.25 | Doublet (d) | 9.3 | 4H | Aromatic (Ar-H) |
| 7.10 | Doublet (d) | 7.8 | 4H | Aromatic (Ar-H) |
| 5.20 | Singlet (s) | N/A | 1H | Methine (CH) |
Note: This table is based on limited, publicly available data. chemicalbook.com Signals for NH₂ and CH₃ protons are absent.
Solid-State NMR Investigations for Polymorphism and Dynamics
Solid-state NMR (ssNMR) spectroscopy provides insight into the structure, polymorphism (existence of multiple crystalline forms), and molecular dynamics of compounds in their solid form. No ssNMR studies concerning this compound have been identified in public databases or scientific journals.
High-Resolution Mass Spectrometry for Fragmentation Mechanism Studies
High-resolution mass spectrometry (HRMS) is used to determine the precise molecular formula of a compound and to study its fragmentation patterns upon ionization, which helps in structural confirmation. nih.gov No HRMS data or detailed fragmentation mechanism studies for this compound were found. Such an analysis would involve identifying the molecular ion peak and proposing structures for the major fragment ions observed in the mass spectrum.
X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Architecture
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, providing data on bond lengths, bond angles, and intermolecular interactions that define the crystal packing. There are no published crystal structures for this compound in the searched crystallographic databases. Consequently, information regarding its solid-state molecular and supramolecular architecture remains undetermined. While crystal structures for complex derivatives containing a di-p-tolyl-amino moiety exist, this data cannot be extrapolated to the parent amine. mdpi.comnih.gov
Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Intermolecular Interactions
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. The resulting spectra are characteristic of the compound's functional groups and can provide information on conformation and intermolecular forces, such as hydrogen bonding. A search for experimental FT-IR or Raman spectra with detailed band assignments for this compound did not yield any specific results. While FT-IR and Raman data are available for related compounds like di-p-tolylamine, they are not applicable to the title compound due to structural differences. chemicalbook.com
Computational and Theoretical Investigations of Bis 4 Methylphenyl Methanamine
Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic nature of Bis(4-methylphenyl)methanamine. DFT methods calculate the electron density of a molecule to determine its energy and other properties, offering a balance between accuracy and computational cost. youtube.comscience.gov A common approach involves geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to find the molecule's lowest energy conformation before further analysis. nih.govresearchgate.net
The electronic behavior of this compound can be described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. neliti.com A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to undergo electronic transitions. neliti.com
Table 1: Key Electronic Parameters from Frontier Molecular Orbital Analysis
| Parameter | Symbol | Significance |
| Highest Occupied Molecular Orbital Energy | EHOMO | Related to the ionization potential; indicates electron-donating character. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the electron affinity; indicates electron-accepting character. |
| HOMO-LUMO Energy Gap | ΔE = ELUMO - EHOMO | Indicates chemical reactivity, kinetic stability, and the energy of the lowest-lying electronic transition. neliti.com |
A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution on the surface of a molecule and predicting its reactive sites. uni-muenchen.de The MEP map is color-coded to represent different potential values: regions with a negative potential (typically colored red or orange) are electron-rich and susceptible to electrophilic attack, while regions with a positive potential (colored blue) are electron-poor and prone to nucleophilic attack. researchgate.netvaia.com Green and yellow areas represent regions of neutral or near-neutral potential.
For this compound, an MEP analysis would likely reveal a negative potential localized around the nitrogen atom of the amine group due to its lone pair of electrons, identifying it as a primary site for interaction with electrophiles. The aromatic rings would exhibit complex potential distributions influenced by the methyl groups. The calculation of MEP surfaces is a standard feature in computational chemistry software and is typically performed on the DFT-optimized geometry of the molecule. uni-muenchen.deresearchgate.net
Table 2: Interpreting Molecular Electrostatic Potential (MEP) Maps
| Color Region | Potential | Charge Characteristic | Predicted Reactivity |
| Red | Most Negative | Electron-rich | Site for electrophilic attack. researchgate.net |
| Orange/Yellow | Intermediate Negative | Moderately electron-rich | Likely site for electrophilic interaction. |
| Green | Neutral | Near-zero potential | Low reactivity. |
| Blue | Positive | Electron-poor (nuclei) | Site for nucleophilic attack. vaia.com |
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the conformational landscape of flexible molecules like this compound, showing how the two p-tolyl groups and the amine group move relative to each other. Such simulations provide insight into the molecule's accessible shapes and the energetic barriers between different conformations. arxiv.orgmdpi.com
Furthermore, MD simulations are crucial for understanding solvation effects. By placing the molecule in a simulated box of solvent molecules (such as water), it is possible to study how the solvent structure is perturbed by the solute and, conversely, how the solvent influences the solute's conformation and dynamics. nih.govrsc.org This is particularly important for predicting the behavior of the molecule in a biological or chemical medium. semanticscholar.org While specific MD simulation data for this compound is not present in the reviewed literature, the general methodology using force fields like AMBER or CHARMM in software packages such as GROMACS or Desmond is standard practice. mdpi.com
Elucidation of Reaction Mechanisms via Transition State Theory
Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions. wikipedia.orgjohnhogan.info It postulates that a reaction proceeds from reactants to products through a high-energy intermediate state known as the transition state or activated complex. numberanalytics.comdalalinstitute.com The energy difference between the reactants and the transition state is the activation energy, which is the primary determinant of the reaction rate.
Computational chemistry, using methods like DFT, can be employed to locate the geometry and energy of these transition states on the potential energy surface. researchgate.netresearchgate.net For reactions involving diarylmethanamines, DFT calculations have been used to elucidate complex reaction pathways. For example, in the synthesis of diarylmethanamines from isocyanides and arylboronic acids, DFT studies have shown that the reaction proceeds via the formation of a boronic anhydride (B1165640) followed by two isocyanide insertion steps, rather than a direct insertion mechanism. researchgate.netresearchgate.net Such computational analysis helps to rationalize experimental outcomes and predict the feasibility of proposed reaction mechanisms.
Predictive Modeling of Spectroscopic Parameters
Computational methods can predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming molecular structures. Time-Dependent Density Functional Theory (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis), providing information on excitation energies and oscillator strengths. nih.govacs.org
Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated after a geometry optimization. q-chem.com These calculated frequencies are often scaled by a factor to better match experimental values. researchgate.net Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can also be computed, offering a powerful way to predict the full NMR spectrum of a molecule like this compound and assign peaks to specific atoms. q-chem.comnmrdb.org While numerous online tools and computational packages exist for these predictions cheminfo.org, specific published predictions for this compound were not identified in the search.
Chemical Reactivity and Derivatization Strategies of Bis 4 Methylphenyl Methanamine
N-Functionalization Reactions
The nitrogen atom in bis(4-methylphenyl)methanamine is a key site for functionalization due to its nucleophilicity. Reactions at this position allow for the introduction of a wide range of substituents, leading to diverse derivatives with potentially new chemical and physical properties.
The secondary amine functionality of this compound readily undergoes N-alkylation and N-acylation reactions. Alkylation typically involves the reaction with alkyl halides or other alkylating agents, leading to the formation of tertiary amines. These reactions are fundamental in the synthesis of more complex molecules and quaternary ammonium (B1175870) salts. The steric hindrance caused by the two bulky 4-methylphenyl groups may influence the kinetics of these reactions compared to less hindered amines.
Acylation reactions with acyl chlorides or anhydrides proceed to form the corresponding amides. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide byproduct. The resulting amides are generally stable compounds and can serve as intermediates for further chemical transformations.
Table 1: Representative N-Functionalization Reactions of this compound
| Reaction Type | Reagent | General Conditions | Expected Product |
| N-Alkylation | Methyl iodide | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | N-Methyl-bis(4-methylphenyl)methanamine |
| N-Benzylation | Benzyl (B1604629) bromide | Base (e.g., NaH), Solvent (e.g., THF) | N-Benzyl-bis(4-methylphenyl)methanamine |
| N-Acylation | Acetyl chloride | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | N-Acetyl-bis(4-methylphenyl)methanamine |
| N-Sulfonylation | Methanesulfonyl chloride | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-Methanesulfonyl-bis(4-methylphenyl)methanamine |
While this compound is a secondary amine and cannot directly form a stable imine through condensation with a carbonyl group, its derivatives can be utilized in the synthesis of more complex structures. However, primary amines are the precursors for Schiff bases, which are compounds containing a carbon-nitrogen double bond. juniperpublishers.comrdd.edu.iq Schiff bases are typically synthesized through the condensation reaction of a primary amine with an aldehyde or a ketone, often under acid or base catalysis. wjpsonline.comscispace.com
For the purpose of creating Schiff base ligands, a primary amine analog of this compound would be required. If a primary amine were used, the general reaction would proceed as follows: the nucleophilic amine attacks the electrophilic carbonyl carbon, forming a hemiaminal intermediate. juniperpublishers.com This intermediate then undergoes dehydration to yield the imine or Schiff base. juniperpublishers.comwjpsonline.com These Schiff bases are important ligands in coordination chemistry due to the presence of the imine nitrogen, which can coordinate to metal ions. wjpsonline.com
Metal Coordination Chemistry and Ligand Properties
The derivatization of this compound, particularly into Schiff base ligands, opens up a rich field of metal coordination chemistry. The resulting metal complexes have a wide range of potential applications, including in catalysis and materials science.
Schiff base ligands derived from precursors related to this compound can act as versatile chelating agents for a variety of metal ions. The coordination typically occurs through the imine nitrogen atom and another donor atom, such as oxygen or sulfur, incorporated into the ligand structure. Depending on the structure of the Schiff base, they can act as bidentate, tridentate, or even polydentate ligands.
For instance, a Schiff base formed from a salicylaldehyde (B1680747) derivative and a primary amine analog of this compound would likely act as a bidentate ligand, coordinating through the imine nitrogen and the phenolic oxygen. The presence of two such ligand molecules around a central metal ion can lead to various coordination geometries, such as tetrahedral or square planar, depending on the metal ion and its preferred coordination number. researchgate.net The bulky nature of the bis(4-methylphenyl)methyl group would be expected to have a significant influence on the steric environment around the metal center, potentially affecting the coordination geometry and the accessibility of the metal for further reactions. researchgate.net
Table 2: Potential Schiff Base Ligands and Their Coordination Characteristics
| Ligand Type (Derived from a primary amine analog) | Potential Donor Atoms | Possible Chelation Mode | Common Coordination Geometries with Metal Ions |
| Salicylidene-type Schiff base | N (imine), O (phenolic) | Bidentate | Tetrahedral, Square Planar, Octahedral |
| β-ketoimine Schiff base | N (imine), O (keto) | Bidentate | Tetrahedral, Square Planar, Octahedral |
| Schiff base with additional donor groups (e.g., pyridine) | N (imine), N (pyridine) | Bidentate/Tridentate | Varies (e.g., Square Pyramidal, Trigonal Bipyramidal) |
The stability of metal complexes with Schiff base ligands is influenced by several factors, including the nature of the metal ion, the number and type of donor atoms in the ligand, and the formation of chelate rings. Generally, complexes with polydentate ligands are more stable than those with monodentate ligands due to the chelate effect.
The reactivity of these metal complexes is also a subject of interest. The steric bulk provided by the bis(4-methylphenyl)methyl group can play a crucial role in catalytic applications by creating a specific chiral environment around the metal center or by influencing the substrate selectivity. The electronic properties of the ligand, which can be tuned by introducing different substituents on the aromatic rings, can also affect the reactivity of the metal center.
Aromatic Ring Functionalization via Electrophilic Aromatic Substitution
The two p-tolyl rings in this compound are susceptible to electrophilic aromatic substitution (EAS) reactions. The existing substituents on the benzene (B151609) rings—the methyl group and the aminomethyl group—are both activating and ortho-, para-directing. libretexts.org This means that incoming electrophiles will preferentially add to the positions ortho and para to these groups.
The general mechanism for EAS involves the attack of the electron-rich aromatic ring on a strong electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion. pressbooks.pub A subsequent deprotonation step restores the aromaticity of the ring. lumenlearning.commasterorganicchemistry.com
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. In the case of this compound, the substitution pattern will be a result of the combined directing effects of the methyl and the bulky aminomethyl groups. Due to steric hindrance from the large bis(4-methylphenyl)methyl group, substitution at the ortho positions might be less favored compared to the para position, although the methyl group also directs to its own ortho and para positions. Nitration, for example, is typically carried out with a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. uomustansiriyah.edu.iq
Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution on this compound
| Reaction Type | Reagents | Electrophile | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | Substitution at positions ortho to the methyl groups. |
| Bromination | Br₂, FeBr₃ | Br⁺ | Substitution at positions ortho to the methyl groups. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | Acylation at positions ortho to the methyl groups, though the amine may react with the Lewis acid. |
| Sulfonation | SO₃, H₂SO₄ | SO₃ | Sulfonation at positions ortho to the methyl groups. |
Oxidative Transformations of the Amine Moiety
The amine functional group in this compound is a key site for oxidative transformations, leading to a variety of valuable chemical entities. Research has explored several strategies to achieve these oxidations, often focusing on the development of efficient and selective catalytic systems.
One of the most significant oxidative transformations of diarylmethanamines, including this compound, is their conversion to the corresponding diaryl ketones. This transformation is of considerable interest as diaryl ketones are important structural motifs in many pharmaceuticals, natural products, and functional organic materials. nih.gov
A notable metal-free approach for the direct C(sp³)–H oxidation of diarylmethanes to diaryl ketones has been developed. nih.gov This method utilizes molecular oxygen (O₂) as an environmentally benign oxidant and is promoted by commercially available metal hexamethyldisilazides, such as LiN(SiMe₃)₂. nih.gov The reaction proceeds under mild conditions and demonstrates compatibility with a range of functional groups. nih.gov For the oxidation of diphenylmethane, a model substrate, the reaction conditions were optimized, identifying THF as the ideal solvent and 60 °C as the most suitable temperature. nih.gov
The proposed mechanism for this transformation involves the in situ formation of a carbanion intermediate, which then reacts with molecular oxygen. This is followed by a series of steps to yield the final diaryl ketone product. The process is highly efficient, providing excellent yields of the desired ketones. nih.gov
The following table summarizes the key aspects of this metal-free oxidation method:
| Feature | Description | Reference |
| Reactant | Diarylalkanes (including diarylmethanes) | nih.gov |
| Product | Diaryl ketones | nih.gov |
| Oxidant | Molecular Oxygen (O₂) | nih.gov |
| Promoter | Metal Hexamethyldisilazides (e.g., LiN(SiMe₃)₂) | nih.gov |
| Key Advantage | Transition-metal-free, mild conditions, high yields | nih.gov |
| Solvent | Tetrahydrofuran (THF) | nih.gov |
| Temperature | 60 °C | nih.gov |
Further research has also described an aerobic reconstruction of amines to amides that involves the cleavage of both C(sp³)–N and C(sp²)–C(sp³) bonds. acs.org This metal-free reaction is notable for its insensitivity to oxygen or moisture and its use of ambient air as the terminal oxidant. acs.org Preliminary mechanistic studies suggest a pathway involving amine oxidation, followed by an imine exchange and a Beckmann rearrangement. acs.org
While direct oxidative transformations of the amine moiety in this compound are a key area of study, derivatization strategies often precede or are coupled with oxidation steps. For instance, the amine can be first converted into a sulfonamide, which can then undergo further reactions. acs.org
Applications of Bis 4 Methylphenyl Methanamine in Advanced Organic Synthesis
Role as a Building Block for Complex Organic Molecules
Bis(4-methylphenyl)methanamine serves as a fundamental starting material for the synthesis of more complex organic structures. cymitquimica.com Organic building blocks are essential for the bottom-up assembly of molecular architectures and play a crucial role in medicinal chemistry, materials science, and organic synthesis research. sigmaaldrich.comambeed.com The reactivity of the amine functional group, coupled with the steric and electronic properties of the two 4-methylphenyl substituents, allows for its incorporation into a variety of molecular scaffolds.
The utility of this compound as a building block is demonstrated in its use to create larger, more functionalized molecules. For instance, it can undergo reactions at the nitrogen atom to introduce new substituents, thereby forming more elaborate secondary or tertiary amines. These products can then serve as key intermediates in multi-step synthetic sequences. The p-tolyl groups can also be functionalized, although this is less common, to further increase molecular complexity.
Utilization in Solid-Phase Peptide Synthesis (SPPS) as a Linker Component
While direct use of this compound as a linker in Solid-Phase Peptide Synthesis (SPPS) is not extensively documented, structurally related compounds are pivotal in this field. SPPS is a cornerstone technique for the efficient synthesis of peptides. nih.gov The choice of linker, which connects the growing peptide chain to the solid support, is critical for the success of the synthesis. lsu.edu
A closely related hydrophobic silicon-based carrier, bis(4-((tert-butyldimethylsilyl)oxy)phenyl)methylamine (SPPM), has been utilized in a continuous flow liquid-phase peptide synthesis method. sioc-journal.cn This highlights the potential of the bis(phenyl)methanamine scaffold in peptide synthesis. The principle of using such linkers involves anchoring the C-terminal amino acid to the solid support through the linker. After the peptide chain is assembled, the linker is cleaved to release the desired peptide. mdpi.com
The table below illustrates the types of linkers used in SPPS and their cleavage conditions, providing context for the potential application of a this compound-derived linker.
| Linker Type | Cleavage Condition | Reference |
| Wang Resin | Trifluoroacetic acid (TFA) | mdpi.com |
| Rink Amide Resin | 95% TFA | sigmaaldrich.com |
| 2-Chlorotrityl Chloride Resin | 1% TFA in Dichloromethane | cmu.edu |
Precursor for Diverse Nitrogen-Containing Heterocyclic Systems
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and other biologically active compounds. nih.gov this compound can serve as a precursor for the synthesis of various nitrogen-containing heterocyclic systems. The amino group provides a reactive site for cyclization reactions.
For example, through reactions with appropriate bifunctional reagents, the amine can be incorporated into a heterocyclic ring. One such reaction could involve the condensation with a dicarbonyl compound to form a five- or six-membered heterocycle. The synthesis of 1,5-disubstituted tetrazoles has been achieved from related N-[1H-Benzotriazol-1-yl(4-methylphenyl)methylene]methylamine, demonstrating the utility of the core structure in forming nitrogen-rich rings. thieme-connect.de Another example is the synthesis of 3,5-Bis(4-methylphenyl)-4-amino-1,2,4-triazole, which has applications as a corrosion inhibitor. semanticscholar.org
The following table provides examples of nitrogen-containing heterocyclic systems and their precursors, illustrating the synthetic pathways that could potentially involve this compound.
| Heterocyclic System | Precursor Example | Reference |
| Pyrroles | 2-Amino acid-derived enamines | mdpi.com |
| 1,2,4-Triazoles | 4-Amino-1,2,4-triazole derivatives | semanticscholar.org |
| Tetrazoles | Imidoylbenzotriazoles | thieme-connect.de |
Application as a Chiral Auxiliary in Asymmetric Synthesis
A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. sigmaaldrich.com While this compound itself is an achiral molecule and therefore cannot function as a chiral auxiliary, its structural motif is present in related chiral molecules used in asymmetric synthesis.
For a compound to be an effective chiral auxiliary, it must be enantiomerically pure. The synthesis of chiral amines, which are important components of many chiral auxiliaries and ligands, is a significant area of research. nih.govrsc.org For example, the Evans chiral auxiliary, an oxazolidinone derivative, is widely used to achieve stereoselective reactions. rsc.org While there is no direct evidence of this compound being used as a chiral auxiliary, its derivatives could potentially be resolved into enantiomers or modified to contain a chiral center, thus enabling such applications.
Design and Synthesis of Specialized Organic Intermediates
This compound is a valuable precursor for the design and synthesis of specialized organic intermediates. dokumen.pub These intermediates are molecules that are not the final product but are crucial for the construction of more complex target molecules. google.com
The reactivity of the primary amine allows for a variety of transformations. For instance, it can be converted into an isocyanate, which is a highly reactive intermediate used in the synthesis of ureas, carbamates, and other nitrogen-containing compounds. The synthesis of Pimavanserin, for example, involves a benzyl (B1604629) isocyanate intermediate. google.com Furthermore, the amine can be diazotized and subjected to various substitution reactions, although this is less common for this specific compound.
The table below lists some specialized organic intermediates and the types of reactions used to synthesize them, showcasing the potential transformations of this compound.
| Intermediate Type | Synthetic Reaction | Reference |
| Benzyl Isocyanate | Reaction with phosgene (B1210022) derivatives | google.com |
| Imidoylbenzotriazoles | Reaction of secondary carboxamides with benzotriazoles | thieme-connect.de |
| N-Substituted Amines | Alkylation or arylation of the primary amine | google.com |
Utility in Protecting Group Chemistry
Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective reaction of one functional group in the presence of others. wikipedia.org The bis(4-methylphenyl)methyl group, which can be derived from this compound, has potential utility as a protecting group for amines.
This is analogous to the widely used dimethoxytrityl (DMT) group, [bis-(4-methoxyphenyl)phenylmethyl], which is employed for the protection of the 5'-hydroxy group in nucleosides during oligonucleotide synthesis. libretexts.org The DMT group is labile to weak acid, allowing for its selective removal. Similarly, a protecting group based on the bis(4-methylphenyl)methyl scaffold would be expected to be removed under acidic conditions due to the stability of the resulting carbocation. The N-[bis(4-methoxyphenyl)methylidene] group has been used as a protecting group in the synthesis of C-pyrazine-methylamines. google.com
The following table outlines some common protecting groups for amines and their cleavage conditions, providing a comparative context for the potential bis(4-methylphenyl)methyl protecting group.
| Protecting Group | Cleavage Condition | Reference |
| tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA) | mdpi.com |
| Fluorenylmethyloxycarbonyl (Fmoc) | Piperidine | google.com |
| Benzyl (Bn) | Hydrogenolysis | libretexts.org |
| Dimethoxytrityl (DMT) | Weak acid | libretexts.org |
Catalytic Applications of Bis 4 Methylphenyl Methanamine and Its Derivatives
Organocatalytic Properties Based on Amine Functionality
The core of Bis(4-methylphenyl)methanamine's potential as an organocatalyst lies in its secondary amine functionality. Amines are well-established as effective catalysts for a variety of organic transformations, primarily through the formation of nucleophilic enamines or electrophilic iminium ions.
In a hypothetical scenario, this compound could catalyze aldol (B89426) or Michael reactions. The reaction would proceed through the formation of an enamine intermediate by reacting with a carbonyl compound. The steric bulk provided by the two 4-methylphenyl groups could influence the stereoselectivity of the reaction, a critical aspect in modern organic synthesis.
Table 1: Potential Organocatalytic Reactions for this compound
| Reaction Type | Proposed Role of Catalyst | Potential Advantages |
| Aldol Reaction | Enamine formation with a ketone or aldehyde donor. | Steric hindrance from the tolyl groups could favor the formation of one stereoisomer. |
| Michael Addition | Enamine intermediate attacks a Michael acceptor. | The electronic properties of the tolyl groups might modulate the nucleophilicity of the enamine. |
| Mannich Reaction | Formation of an iminium ion to react with a nucleophile. | The secondary amine is poised for iminium ion catalysis. |
Ligand Design for Transition Metal-Catalyzed Transformations
The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for transition metals. The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. rutgers.edu Derivatives of this compound could be synthesized to create bidentate or polydentate ligands, which often form more stable and selective catalysts.
Asymmetric Catalysis (e.g., Hydrogenation, C-C Coupling)
For asymmetric catalysis, chiral derivatives of this compound would be necessary. Introducing chirality into the ligand backbone can create a chiral environment around the metal center, enabling the enantioselective synthesis of one enantiomer of a product over the other. nih.gov For instance, a chiral version of this amine, when complexed with rhodium or ruthenium, could potentially catalyze the asymmetric hydrogenation of prochiral olefins or ketones. nih.gov
In the realm of C-C coupling, chiral ligands are instrumental in controlling the enantioselectivity of reactions that form new carbon-carbon bonds. nih.gov A chiral phosphine-amine ligand derived from this compound could be envisioned for use in reactions like the Heck or Suzuki coupling to produce chiral biaryls or other valuable chiral molecules.
Cross-Coupling Reaction Catalysis
Even without chirality, ligands derived from this compound could find use in general cross-coupling reactions. bris.ac.uk The electronic properties of the ligand, influenced by the methyl groups on the phenyl rings, can impact the oxidative addition and reductive elimination steps of the catalytic cycle. The steric bulk of the ligand can also play a role in promoting reductive elimination and preventing catalyst deactivation. rutgers.edu
Table 2: Potential Applications in Transition Metal-Catalyzed Cross-Coupling
| Reaction Type | Metal | Potential Ligand Derivative | Role of Ligand |
| Suzuki Coupling | Palladium, Nickel | Phosphine-amine derivative | Stabilize the metal center, influence reaction rate and selectivity. |
| Heck Coupling | Palladium | N-heterocyclic carbene (NHC) precursor | Enhance catalyst stability and activity. |
| Buchwald-Hartwig Amination | Palladium | Bidentate phosphine-amine | Facilitate C-N bond formation. |
Photo/Redox Catalysis Involving Amine Donor Capabilities
Amines are frequently used as sacrificial electron donors in photoredox catalysis due to their relatively low oxidation potentials. nih.gov Upon photoexcitation, a photoredox catalyst can be reduced by an amine, generating a radical cation of the amine and a more potent reducing agent in the form of the reduced photocatalyst. beilstein-journals.org
Table 3: Hypothetical Photoredox Catalysis Parameters
| Photocatalyst | Role of this compound | Potential Reaction |
| Ruthenium or Iridium complexes | Sacrificial electron donor | Reductive dehalogenation |
| Organic dyes (e.g., Eosin Y) | Reductive quencher | Atom Transfer Radical Polymerization (ATRP) |
Supramolecular Chemistry and Self Assembly of Bis 4 Methylphenyl Methanamine Derivatives
Crystal Engineering and Hydrogen Bonding Interactions
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding and utilization of intermolecular interactions. In the context of bis(4-methylphenyl)methanamine derivatives, hydrogen bonding plays a pivotal role in dictating the packing of molecules in the crystalline state. The primary amine group is a potent hydrogen-bond donor, while the aromatic rings can act as weak hydrogen-bond acceptors.
A notable example that illustrates the principles of crystal engineering in a related structure is the crystal structure of 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile. In this derivative, the nitrogen atoms of the cyano groups are involved in extensive short contacts, primarily through C—H⋯N interactions. These interactions, along with π-stacking, direct the molecular packing in the solid state, leading to the formation of π-stacked dimers. The distance of these C—H⋯N interactions has been measured to be 2.637 (17) Å.
The supramolecular assembly of related benzylamine (B48309) derivatives further highlights the importance of hydrogen bonding. In the crystal structure of N,N-bis(2-quinolinylmethyl)benzylamine, monomers are linked by complementary C—H···N hydrogen bonds to form cyclic supramolecular motifs. mdpi.com Similarly, in the co-crystal of bis-[(phenyl-methanamine-κN)(phthalocyaninato-κ(4)N)zinc] with phenyl-methanamine, N—H⋯N and N—H⋯π interactions lead to the formation of supramolecular layers. nih.gov These layers then associate through π–π interactions to build a three-dimensional architecture. nih.gov
The following table summarizes key crystallographic data for a derivative of bis(4-methylphenyl)amine, showcasing the impact of intermolecular forces on the crystal structure.
| Crystal Data for 1-{4-[bis(4-methylphenyl)amino]phenyl}ethene-1,2,2-tricarbonitrile | |
| Chemical Formula | C25H18N4 |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a, b, c (Å) | 16.8662 (15), 12.8555 (11), 18.7561 (16) |
| V (ų) | 4066.8 (6) |
| Z | 8 |
| Key Interactions | C—H⋯N, π–π stacking |
| Shortest π–π distance (Å) | 3.444 (15) |
Molecular Recognition and Host-Guest Systems
Molecular recognition refers to the specific interaction between two or more molecules through non-covalent bonding. A host molecule can selectively bind a guest molecule, and derivatives of this compound have the potential to act as hosts due to their defined three-dimensional structures and the presence of binding sites.
While specific host-guest studies involving this compound are not extensively documented, the principles can be understood from analogous systems. For instance, the interaction between N,N′-bis[4-(dimethylaminophenyl)methyl]butane-1,4-diamine and cucurbit[n]urils (Q[n]) provides insight into how diarylmethane-type structures can engage in host-guest chemistry. rsc.org In this study, the aromatic groups at each end of the guest molecule were found to be encapsulated within the cavity of a Q nih.gov host, forming a 2:1 host-guest complex. rsc.org This interaction is driven by a combination of hydrophobic effects and ion-dipole interactions between the guest and the portals of the cucurbituril.
The binding affinities for such host-guest systems can be quantified. For the interaction of the aforementioned diamine with cucurbiturils, association constants have been determined, as shown in the table below.
| Host-Guest Complexation of a Diarylmethane Diamine with Cucurbit[n]urils | |
| Host | Guest |
| Cucurbit mdpi.comuril (Q mdpi.com) | N,N′-bis[4-(dimethylaminophenyl)methyl]butane-1,4-diamine |
| Cucurbit nih.govuril (Q nih.gov) | N,N′-bis[4-(dimethylaminophenyl)methyl]butane-1,4-diamine |
The design of synthetic receptors for molecular recognition often relies on creating a pre-organized cavity that is complementary in size and shape to the intended guest. The two phenyl rings of this compound can form a cleft-like structure suitable for binding aromatic guest molecules through π-π stacking interactions, while the amine group can provide a specific hydrogen-bonding site.
Formation of Co-crystals and Inclusion Complexes
Co-crystals are crystalline structures containing two or more different molecules in a stoichiometric ratio, where the intermolecular interactions are typically hydrogen bonds. The formation of co-crystals is a powerful strategy in crystal engineering to modify the physicochemical properties of solid materials. This compound, with its hydrogen bond donating amine group, is a prime candidate for forming co-crystals with suitable acceptor molecules, such as carboxylic acids or other functional groups.
The principles of co-crystal formation are well-established and rely on the hierarchical assembly of supramolecular synthons, which are robust and predictable patterns of intermolecular interactions. For an amine like this compound, a common synthon would be the N-H···O hydrogen bond with a carboxylic acid.
While specific co-crystals of this compound were not detailed in the search results, the formation of a co-crystal has been observed in a related system, bis-[(phenyl-methanamine-κN)(phthalocyaninato-κ(4)N)zinc] phenyl-methan-amine trisolvate, which is described as a co-crystal. nih.gov In this structure, both coordinated and uncoordinated benzylamine molecules are present, held together by a network of N-H···N and N-H···π interactions. nih.gov
Self-Assembled Monolayers and Surface Interactions
Self-assembled monolayers (SAMs) are ordered molecular assemblies that form spontaneously on a solid surface. Aromatic amines are known to form SAMs on surfaces like gold, which can be used to tailor the surface properties for various applications. The amine group can serve as an effective anchor to the gold surface.
Studies on aromatic amine self-assembled monolayers (NH2-SAMs) on gold surfaces have shown that molecules like oligophenylene and oligoacene amines can form densely packed and uniform monolayers. researchgate.net The electrical transport properties of these SAMs have been investigated, revealing that charge transport occurs via a tunneling mechanism. researchgate.net The current density (J) through the junction decreases exponentially with the molecular length (d), following the equation J = J0 exp(-βd), where J0 is the injection current and β is the tunneling decay constant. researchgate.net For aromatic NH2-SAMs, a β value of approximately 0.35 Å⁻¹ has been reported. researchgate.net
The reactivity of the terminal amine group in these SAMs allows for further surface functionalization. For example, amino-terminated SAMs can react with other molecules to create more complex surface chemistries. This has been demonstrated by the reaction of amino-terminated terphenylthiol SAMs with 3,5-bis(trifluoromethyl)phenyl isothiocyanate.
The formation of SAMs is a key technology for creating functional surfaces with controlled chemical and physical properties, and derivatives of this compound could potentially be used in this context to create tailored interfaces.
Advanced Analytical Methodologies for Research on Bis 4 Methylphenyl Methanamine
Chromatographic Separations for Purity and Reaction Monitoring (e.g., GC-MS, HPLC)
Chromatographic techniques are indispensable for the qualitative and quantitative analysis of Bis(4-methylphenyl)methanamine. They are routinely employed to assess the purity of the synthesized compound and to monitor the progress of chemical reactions in which it is a reactant or product.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a primary amine like this compound, direct analysis can sometimes be challenging due to its polarity, which may lead to poor peak shape and column adsorption. To overcome this, a derivatization step is often employed. researchgate.netresearchgate.net A common approach involves converting the amine into a less polar and more volatile derivative, such as a trimethylsilyl (B98337) (TMS) ether, by reacting it with an agent like N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA). researchgate.net
The derivatized analyte is then injected into the GC, where it is vaporized and separated from other components on a capillary column (e.g., a non-polar ZB 5-MS column). derpharmachemica.com The retention time is characteristic of the compound under specific conditions. As the compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum based on its fragmentation pattern. The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight (211.3 g/mol ) and characteristic fragment ions resulting from the cleavage of bonds within the molecule. lookchem.com The interpretation of this spectrum, often aided by comparison with spectral libraries like the National Institute of Standards and Technology (NIST) database, allows for unambiguous identification. derpharmachemica.com
High-Performance Liquid Chromatography (HPLC)
HPLC is a complementary technique, particularly useful for non-volatile or thermally unstable compounds. A common HPLC method for analyzing amines involves reversed-phase chromatography. researchgate.net In this setup, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of an aqueous buffer (e.g., 0.01 M orthophosphoric acid) and an organic solvent like ethanol (B145695) or acetonitrile. researchgate.net
During reaction monitoring, small aliquots of the reaction mixture can be periodically injected into the HPLC system. The resulting chromatograms would show peaks corresponding to starting materials, intermediates, the this compound product, and any byproducts. By integrating the peak areas, the relative concentrations of each species can be determined over time, allowing for the optimization of reaction conditions such as temperature, time, and catalyst loading.
Table 1: Illustrative HPLC Data for Reaction Monitoring of this compound Synthesis
| Time (hours) | Starting Material A (%) | Starting Material B (%) | This compound (%) | Byproduct X (%) |
| 0 | 50.0 | 50.0 | 0.0 | 0.0 |
| 1 | 35.2 | 34.8 | 28.5 | 1.5 |
| 2 | 21.5 | 21.2 | 55.1 | 2.2 |
| 4 | 5.8 | 5.5 | 85.6 | 3.1 |
| 6 | <1.0 | <1.0 | 94.3 | 3.7 |
| 8 | Not Detected | Not Detected | 95.1 | 3.9 |
Electrochemical Analysis for Redox Properties
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of this compound. CV involves measuring the current that develops in an electrochemical cell as the potential is varied. This analysis provides insights into the oxidation and reduction potentials of the molecule, which are related to its electron-donating or accepting capabilities.
For an amine, the primary electrochemical process of interest is oxidation. The lone pair of electrons on the nitrogen atom can be removed at a sufficiently positive potential. In a typical CV experiment, a solution of this compound in a suitable solvent with a supporting electrolyte is analyzed. The resulting voltammogram for many primary amines shows an irreversible oxidation wave. torvergata.itresearchgate.net The irreversibility suggests that the initially formed radical cation undergoes rapid subsequent chemical reactions or dimerization.
The peak potential (Eₚ) of the oxidation wave indicates the ease of removing an electron from the molecule. The presence of two electron-donating methyl groups on the phenyl rings would be expected to lower the oxidation potential compared to an unsubstituted analogue, as they help to stabilize the resulting positive charge. By studying these properties, researchers can predict the compound's behavior in redox-active environments, which is relevant for its potential application in materials science or as an antioxidant. researchgate.net
Table 2: Hypothetical Cyclic Voltammetry Parameters for this compound
| Parameter | Description | Illustrative Value |
| Eₚₐ | Anodic Peak Potential (Oxidation) | +0.95 V (vs. Ag/AgCl) |
| iₚₐ | Anodic Peak Current | 25 µA |
| Scan Rate | Rate of potential sweep | 100 mV/s |
| Process Type | Reversibility of the redox event | Irreversible |
| Solvent/Electrolyte | Medium for analysis | Acetonitrile / 0.1 M TBAPF₆ |
Thermogravimetric Analysis (TGA) for Decomposition Studies and Thermal Stability Mechanisms
Thermogravimetric analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. etamu.edu This method is fundamental for determining the thermal stability and decomposition profile of this compound.
In a TGA experiment, a small amount of the compound is placed in a high-precision balance within a furnace. The temperature is then increased at a constant rate, and the sample's mass is continuously recorded. etamu.edu The resulting TGA curve plots the percentage of mass remaining against temperature.
For an organic compound like this compound, the TGA thermogram would typically show a stable baseline at 100% mass until the onset of decomposition. At the decomposition temperature, a significant drop in mass occurs as the molecule breaks down into smaller, volatile fragments that are removed by a purge gas. The temperature at which 5% or 10% mass loss occurs (T₅ or T₁₀) is often used as a standard measure of thermal stability. researchgate.net The shape of the curve and the presence of single or multiple decomposition steps can provide information about the decomposition mechanism. For instance, a multi-step decomposition might indicate the sequential loss of different functional groups. This information is critical for defining the upper-temperature limit for the compound's storage and application.
Table 3: Example TGA Data for Thermal Decomposition of this compound
| Parameter | Description | Illustrative Value |
| Onset Temperature (Tₒ) | Temperature at which decomposition begins | 285 °C |
| T₁₀ | Temperature at 10% mass loss | 305 °C |
| T₅₀ | Temperature at 50% mass loss (peak of derivative curve) | 330 °C |
| Decomposition Steps | Number of distinct mass loss events | 1 |
| Residual Mass @ 600 °C | Mass remaining at the end of the analysis | 2.5% |
| Atmosphere | Inert gas used during the experiment | Nitrogen |
Future Research Directions and Emerging Paradigms
Integration with Machine Learning and Artificial Intelligence for Synthetic Route Design
Future research could focus on developing specialized ML models trained on datasets of diarylmethane syntheses to predict the most effective catalysts and reaction conditions for the reductive amination of bis(4-methylphenyl)methanone or other precursor molecules. By incorporating principles of green chemistry into these predictive models, it may be possible to design synthetic routes that are not only efficient but also environmentally benign.
Table 1: Potential Applications of Machine Learning in the Synthesis of Bis(4-methylphenyl)methanamine
| Application Area | Description | Potential Impact |
|---|---|---|
| Retrosynthetic Analysis | AI algorithms predict potential synthetic pathways by breaking down the target molecule into simpler precursors. | Discovery of novel and more efficient synthetic routes. |
| Reaction Condition Optimization | Machine learning models predict optimal solvents, temperatures, and catalysts for specific reactions. | Increased reaction yields and reduced byproducts. |
| Catalyst Discovery | AI can screen virtual libraries of potential catalysts to identify novel and more effective options. | Development of highly selective and active catalysts for diarylmethanamine synthesis. |
| Green Chemistry Integration | ML models can be trained to prioritize environmentally friendly solvents and reagents. | Reduction of the environmental footprint of chemical synthesis. |
Exploration of Novel Catalytic Ensembles
The development of novel catalytic systems is a cornerstone of modern organic synthesis. For the synthesis of this compound, future research is likely to focus on the design of advanced catalytic ensembles that offer higher efficiency, selectivity, and sustainability compared to traditional methods. While specific catalysts for the synthesis of this particular compound are not widely reported, general advancements in the catalytic synthesis of diarylmethylamines point towards several promising avenues.
One area of exploration is the use of earth-abundant, non-precious metal catalysts to replace expensive and rare metals like palladium and rhodium. Iron, copper, and nickel-based catalysts have shown promise in a variety of C-N bond-forming reactions and could be adapted for the synthesis of this compound. Furthermore, the development of catalysts that can operate under milder reaction conditions, such as lower temperatures and pressures, will be a key focus.
Enantioselective catalysis is another critical frontier, particularly for pharmaceutical applications where a specific stereoisomer of a chiral amine is often required. nih.gov Future work could involve the design of chiral ligands for metal catalysts or the use of organocatalysts to achieve the asymmetric synthesis of diarylmethylamines. nih.gov
Bio-Inspired Chemical Transformations
Nature provides a rich source of inspiration for the development of new chemical transformations. Biocatalysis, which utilizes enzymes to carry out chemical reactions, offers several advantages over traditional chemical methods, including high selectivity, mild reaction conditions, and environmental compatibility. nih.gov While there is no specific literature on the bio-inspired synthesis of this compound, the broader field of biocatalytic C-N bond formation is rapidly advancing. nih.gov
Future research could explore the use of engineered enzymes, such as transaminases or imine reductases, for the synthesis of diarylmethylamines. These enzymes could potentially catalyze the asymmetric reductive amination of a corresponding diarylketone to produce enantiomerically pure this compound. The directed evolution of enzymes could be employed to create biocatalysts with tailored substrate specificity and enhanced catalytic activity for this particular transformation.
Table 2: Potential Bio-Inspired Approaches for this compound Synthesis
| Biocatalytic Approach | Description | Potential Advantages |
|---|---|---|
| Transaminases | Enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde. | High enantioselectivity and mild reaction conditions. |
| Imine Reductases | Enzymes that catalyze the reduction of imines to amines. | Can be used in cascade reactions with other enzymes. |
| Directed Evolution | A laboratory process used to engineer enzymes with improved or novel properties. | Creation of bespoke biocatalysts for specific substrates. |
Investigations into Advanced Materials Science Applications
Diarylmethane derivatives are recognized for their unique structural, chemical, and physical properties, which make them valuable scaffolds in materials science. nih.gov Although specific applications for this compound in advanced materials have not been detailed in the available literature, its structural motifs suggest potential for future investigation in several areas.
The presence of two phenyl rings connected by a methylene-amine bridge provides a rigid yet somewhat flexible backbone that could be incorporated into polymers or other macromolecular structures. The amine functional group offers a site for further chemical modification, allowing for the tuning of the material's properties.
Potential areas of exploration could include:
Polymer Chemistry: As a monomer or a cross-linking agent in the synthesis of novel polymers with specific thermal or mechanical properties.
Organic Electronics: As a building block for organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), where the electronic properties of the diarylmethane core could be exploited.
Supramolecular Chemistry: The ability of the amine group to form hydrogen bonds could be utilized in the design of self-assembling materials.
Further research is needed to synthesize and characterize materials incorporating the this compound scaffold to fully understand their potential in these and other advanced applications.
Q & A
Q. Advanced
- HPLC-MS/MS : Detect impurities at ppm levels using C18 columns and acetonitrile/water gradients.
- Elemental analysis : Confirm purity (≤0.5% deviation from theoretical C/H/N values) .
How can researchers leverage this compound in designing bioactive analogs?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
